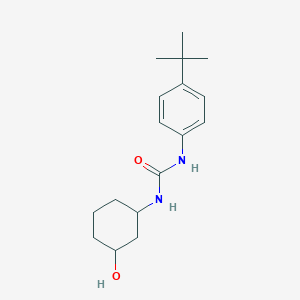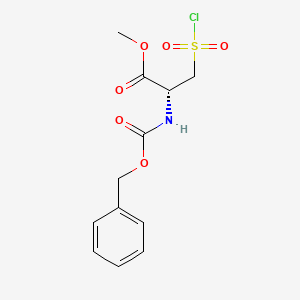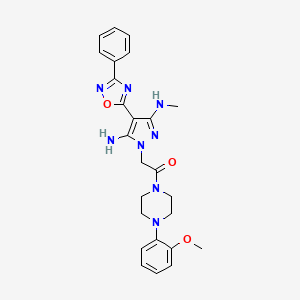![molecular formula C17H15NO5 B3001464 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate CAS No. 387368-83-4](/img/structure/B3001464.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of a two-photon carbazole photoinitiator involved successive o-methyl benzoylation and acetylation, followed by oximation and esterification . Similarly, the synthesis of methylated thieno[2,3-a] and [3,2-b]carbazoles was achieved through palladium-catalyzed cross-coupling and reductive cyclization . These methods suggest that the synthesis of the compound of interest might also require a multi-step approach, potentially involving palladium-catalyzed reactions or esterification processes.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of carbamoylmethyl 3,4,5-trihydroxybenzoate was determined, revealing three different molecular conformations . This indicates that the compound of interest might also exhibit multiple conformations, which could be studied using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions, including photocyclization to synthesize benzo[a]carbazoles and proton transfer reactions to form complexes with high stability . These reactions demonstrate the reactivity of benzene derivatives and carbamoyl groups, which are relevant to the compound of interest. It is likely that similar reactions could be applied to synthesize or modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives involved reactions that showed significant stereoselectivity . This suggests that the compound of interest may also exhibit stereoselective behavior. Additionally, physicochemical studies on albendazole, a compound with a benzimidazole moiety, revealed insights into its stability and reactivity . These findings could be relevant when considering the stability and reactivity of the compound of interest.
Orientations Futures
The future directions for research on “[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate” and similar compounds could involve further exploration of their potential as COX inhibitors and cytotoxic agents. Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .
Mécanisme D'action
Target of Action
Similar benzodioxole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the biosynthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules are involved in various biological responses, including inflammation, pain, and fever .
Mode of Action
Based on the structure of the compound and the known actions of similar benzodioxole derivatives, it can be hypothesized that the compound may interact with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
If the compound does indeed target cox enzymes as suggested, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
If the compound does inhibit cox enzymes, it could potentially reduce inflammation, pain, and fever by decreasing the production of pro-inflammatory prostaglandins .
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-4-2-3-5-13(11)17(20)21-9-16(19)18-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJCIOBGOQQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)

![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)
![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)


![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)


![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)


